
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne
Overview
Description
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne typically involves the reaction of appropriate alkyne precursors with ethoxyethanol under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne
- (Z)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne
Uniqueness
(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is unique due to its specific structural features, such as the position of the ethoxyethoxy group and the configuration of the double bond
Properties
IUPAC Name |
(E)-5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZVLCJKKJLNN-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC=C(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)OC/C=C(\C)/C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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